2-Chloro-5-(trifluoromethyl)pyridin-4-ol

Catalog No.
S874000
CAS No.
1211541-22-8
M.F
C6H3ClF3NO
M. Wt
197.541
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)pyridin-4-ol

CAS Number

1211541-22-8

Product Name

2-Chloro-5-(trifluoromethyl)pyridin-4-ol

IUPAC Name

2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.541

InChI

InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12)

InChI Key

RZEHNPDGUXPCCX-UHFFFAOYSA-N

SMILES

C1=C(NC=C(C1=O)C(F)(F)F)Cl

Synonyms

2-Chloro-5-(trifluoroMethyl)pyridin-4-ol
  • Medicinal Chemistry: The presence of the pyridin-4-ol (hydroxypyridine) core structure suggests potential for exploration as a scaffold for drug discovery. Hydroxypyridines are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The introduction of the chloro and trifluoromethyl groups might further modulate these activities, making the compound a candidate for further research in specific therapeutic areas.
  • Material Science: The combination of aromatic and functional groups in 2-Chloro-5-(trifluoromethyl)pyridin-4-ol could hold potential for applications in material science. Aromatic compounds are often used as building blocks in the development of new materials, and the presence of functional groups can influence properties such as conductivity, reactivity, and thermal stability. However, specific research on this application is currently lacking.

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. Its molecular formula is C6H3ClF3NC_6H_3ClF_3N, and it features significant electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

, primarily due to the reactivity of its functional groups. Notably, it can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Additionally, it has been involved in coupling reactions to form more complex structures, such as in the synthesis of 17β-hydroxysteroid dehydrogenase type 1 inhibitors . The trifluoromethyl group also plays a crucial role in enhancing the compound's reactivity, making it a valuable building block for further chemical transformations .

Research indicates that 2-Chloro-5-(trifluoromethyl)pyridin-4-ol exhibits notable biological activity. It has shown antibacterial properties against methicillin-resistant Staphylococcus aureus, suggesting potential applications in antibiotic development . The compound's structural characteristics allow it to interact effectively with biological targets, influencing various biochemical pathways and potentially leading to therapeutic effects .

Several methods exist for synthesizing 2-Chloro-5-(trifluoromethyl)pyridin-4-ol. A common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroxylamine or similar reagents under controlled conditions. This method allows for the selective introduction of the hydroxyl group at the 4-position of the pyridine ring. Alternative synthetic routes may include palladium-catalyzed reactions or other coupling methodologies that facilitate the formation of this compound from simpler precursors .

The applications of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and other diseases.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its structural properties that enhance efficacy against pests .
  • Chemical Research: Its unique properties make it a subject of study in chemical research for developing new materials and understanding reaction mechanisms .

Interaction studies have demonstrated that 2-Chloro-5-(trifluoromethyl)pyridin-4-ol can effectively bind to specific biological targets, influencing their activity. For instance, compounds with trifluoromethyl groups are known to enhance binding affinities through hydrogen bonding interactions with proteins. This characteristic is pivotal for designing more potent therapeutic agents . Furthermore, studies have explored its interaction with enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development .

When comparing 2-Chloro-5-(trifluoromethyl)pyridin-4-ol with similar compounds, several notable analogs emerge:

Compound NameStructural FeaturesUnique Characteristics
2-Fluoro-5-(trifluoromethyl)pyridin-4-olFluorine instead of chlorineGenerally less reactive compared to its chloro analog
2-Bromo-5-(trifluoromethyl)pyridin-4-olBromine substitutionHigher reactivity due to larger bromine atom
2-Chloro-4-(trifluoromethyl)pyridinChlorine at position 2 instead of position 4Different biological activity profile
3-Chloro-5-(trifluoromethyl)pyridineChlorine at position 3Variations in electronic properties affecting reactivity

These comparisons highlight the uniqueness of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol, particularly regarding its reactivity and biological activity influenced by the trifluoromethyl group and chlorine substitution pattern. Each analog presents distinct characteristics that can be exploited for specific applications in drug discovery and agrochemical development.

XLogP3

1.9

Wikipedia

2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one

Dates

Modify: 2023-08-15

Explore Compound Types